REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([F:9])[C:5]([CH3:10])=[CH:4][CH:3]=1.C1OCCOCCOCCOCCOCCOC1.CC(C)([O-])C.[K+].C1COCC1.[Br:40][C:41]1[CH:42]=[C:43]([CH:46]=[C:47](F)[CH:48]=1)[C:44]#[N:45]>CS(C)=O.O>[Br:40][C:41]1[CH:42]=[C:43]([CH:46]=[C:47]([O:8][C:7]2[C:2]([Cl:1])=[CH:3][CH:4]=[C:5]([CH3:10])[C:6]=2[F:9])[CH:48]=1)[C:44]#[N:45] |f:2.3|
|
Name
|
|
Quantity
|
8.03 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1O)F)C
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as a black precipitate which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of 45 g silica gel which
|
Type
|
WASH
|
Details
|
was eluted with 500 mL DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to an amber oil
|
Type
|
CUSTOM
|
Details
|
crystallized by addition of IPA (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
The precipitate was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)OC1=C(C(=CC=C1Cl)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.4 mmol | |
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 62.8% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |